2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
Description
This compound features a benzamide core substituted with a fluorine atom at the 2-position and a cyclohexyl group linked to a 3-phenyl-1,2,4-oxadiazole moiety.
Properties
IUPAC Name |
2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-17-12-6-5-11-16(17)19(26)24-21(13-7-2-8-14-21)20-23-18(25-27-20)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDFNJAWSZEMOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
a. 4-Chloro-2-Methoxy-N-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide
- Structural Differences :
- Replaces fluorine with chlorine and adds a methoxy group on the benzamide.
- The oxadiazole ring bears a methyl group instead of phenyl.
- Implications: Chlorine’s larger size and lower electronegativity vs. fluorine may reduce blood-brain barrier penetration.
b. 3,4-Dichloro-N-[1-(Dimethylamino)-cyclohexyl]methylbenzamide
- Structural Differences: Dichlorinated benzamide with a dimethylamino-substituted cyclohexyl group. Lacks the oxadiazole ring.
- Implications: Dimethylamino group enhances solubility but may reduce metabolic stability. Dichloro substitution could improve target affinity but increase toxicity risks .
c. 4-Chloro-N-(4-((3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)benzamide (7i)
- Structural Differences :
- Chlorine replaces fluorine; oxadiazole is linked via a methoxy group to a phenyl ring.
- Higher Rf value (0.64 vs. unreported for target compound) suggests altered polarity .
Q & A
Q. Critical factors :
- Hydrophilic groups (e.g., -COOH) improve aqueous solubility.
- Steric hindrance (e.g., cyclopropane) reduces CYP450-mediated oxidation .
Advanced: How does the presence of the 1,2,4-oxadiazole ring contribute to the compound's stability and receptor binding affinity?
Answer:
The 1,2,4-oxadiazole ring :
- Enhances stability : Resists hydrolysis under physiological conditions (pH 7.4, 37°C) due to aromaticity and electron-deficient nature .
- Improves binding affinity :
- Acts as a bioisostere for ester or amide groups, mimicking natural substrates in enzymes .
- Participates in π-π stacking with aromatic residues in target proteins (e.g., EGFR kinase) .
Experimental validation :
- Oxadiazole-containing analogs show 2–3x higher binding affinity to S. aureus DNA gyrase compared to furan-based analogs .
Advanced: What computational methods are recommended for predicting the binding modes of this compound with novel biological targets?
Answer:
Recommended workflows :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against targets like PARP-1 or tubulin .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with anticancer activity using Random Forest algorithms .
Validation : - Docking predictions aligned with experimental IC₅₀ data (R² = 0.89) for kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
